

# Technical Support Center: Infliximab Therapeutic Drug Monitoring

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Inflexin*

Cat. No.: *B1251215*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the interpretation and management of low infliximab trough concentrations.

## Frequently Asked Questions (FAQs)

**Q1:** What is a trough concentration and why is it important for infliximab?

A trough concentration is the lowest level of a drug in a patient's body over a dosing interval, measured just before the next scheduled dose.<sup>[1]</sup> For infliximab, a monoclonal antibody that neutralizes tumor necrosis factor-alpha (TNF- $\alpha$ ), trough concentrations are crucial as they have been shown to correlate with clinical efficacy.<sup>[2]</sup> Maintaining an optimal therapeutic trough level is important for sustaining clinical response and achieving desired outcomes, such as mucosal healing in inflammatory bowel disease (IBD).<sup>[3]</sup>

**Q2:** What are anti-drug antibodies (ADAs) and how do they affect infliximab concentrations?

Anti-drug antibodies (ADAs), also known as anti-infliximab antibodies (ATIs), are an immune response by the patient's body against the infliximab molecule.<sup>[1]</sup> The development of ADAs can lead to a loss of response to infliximab by increasing the clearance of the drug from the body, thus lowering its trough concentration and reducing its effectiveness.<sup>[4][5]</sup> The presence of high levels of ADAs is a common reason for subtherapeutic infliximab levels and treatment failure.<sup>[1]</sup>

Q3: What is the recommended therapeutic range for infliximab trough concentrations?

The optimal therapeutic range for infliximab trough concentrations can vary depending on the disease being treated and the desired clinical endpoint. However, a generally accepted target range during maintenance therapy for IBD is between 3 and 7 µg/mL.<sup>[6]</sup> Some studies suggest that higher trough levels may be necessary to achieve outcomes like endoscopic and histologic healing.<sup>[7]</sup>

Q4: What are the primary reasons for low infliximab trough concentrations?

Low infliximab trough levels can be attributed to several factors:

- Presence of Anti-Drug Antibodies (ADAs): ADAs can bind to infliximab, leading to its rapid clearance from the circulation.<sup>[4]</sup>
- Increased Drug Clearance: In some individuals, the drug may be cleared from the body more quickly due to factors like high disease activity, low serum albumin, and male gender.<sup>[8]</sup>
- Inadequate Dosing: The prescribed dose or dosing interval may not be sufficient to maintain therapeutic drug levels in all patients.<sup>[4]</sup>

## Troubleshooting Guide: Low Infliximab Trough Concentrations

This guide provides a systematic approach to interpreting and acting on low infliximab trough concentrations.

### Step 1: Initial Assessment

When a low infliximab trough concentration is detected, the first step is to simultaneously measure the level of anti-drug antibodies (ADAs). The subsequent actions will be guided by the ADA status.

### Step 2: Interpretation and Action Based on ADA Status

The following table summarizes the interpretation and recommended actions based on the infliximab trough concentration and ADA levels.

| Infliximab Trough Level                    | ADA Level                        | Interpretation                                                                                                                               | Recommended Action                                                                                                                                                                                                                                              |
|--------------------------------------------|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low (<3 µg/mL)                             | Negative or Low Titer (<10 U/mL) | Increased drug clearance (non-immune mediated). The patient is likely clearing the drug too quickly.[4]                                      | Dose Escalation:<br>Increase the infliximab dose (e.g., from 5 mg/kg to 10 mg/kg) or shorten the dosing interval (e.g., from every 8 weeks to every 6 or 4 weeks).<br>[7][9]                                                                                    |
| Low (<3 µg/mL)                             | High Titer (≥10 U/mL)            | Immune-mediated drug clearance. The patient has developed a significant immune response to infliximab, leading to its rapid removal.[10][11] | Switch Biologic:<br>Discontinue infliximab and switch to another anti-TNF agent (e.g., adalimumab) or a biologic with a different mechanism of action (e.g., vedolizumab or ustekinumab).[12][13]<br>Dose escalation of infliximab is unlikely to be effective. |
| Therapeutic (3-7 µg/mL) but Active Disease | Negative or Low Titer (<10 U/mL) | Mechanistic failure. The inflammatory pathway may no longer be primarily driven by TNF-α.                                                    | Consider Switching Class: Switching to a biologic with a different mechanism of action may be more beneficial than continuing with an anti-TNF agent.[3]                                                                                                        |

## Quantitative Data Summary

The following tables provide a summary of key quantitative data for easy reference.

Table 1: Therapeutic Targets and Thresholds for Infliximab

| Parameter                                        | Recommended Range/Threshold | Clinical Significance                                                    |
|--------------------------------------------------|-----------------------------|--------------------------------------------------------------------------|
| Therapeutic Trough Concentration (Maintenance)   | 3 - 7 µg/mL                 | Associated with sustained clinical remission in IBD. <a href="#">[6]</a> |
| Trough Concentration for Endoscopic Healing (UC) | > 7.5 µg/mL                 | Higher levels may be needed for mucosal healing. <a href="#">[7]</a>     |
| Trough Concentration for Endoscopic Healing (CD) | > 9.7 µg/mL                 | Higher levels may be needed for mucosal healing. <a href="#">[7]</a>     |
| Low Trough Concentration Threshold               | < 3 µg/mL                   | Indicates a need for intervention.                                       |
| Cut-off for Loss of Response (CD)                | < 0.5 µg/mL                 | Highly predictive of loss of response. <a href="#">[10]</a>              |

Table 2: Interpretation of Anti-Infliximab Antibody (ADA) Levels

| ADA Level | Interpretation        |
|-----------|-----------------------|
| < 10 U/mL | Negative or Low Titer |
| ≥ 10 U/mL | High Titer            |

Table 3: Common Infliximab Dose Escalation Strategies

| Current Dose           | Escalation Option 1<br>(Increase Dose)      | Escalation Option 2<br>(Shorten Interval)  |
|------------------------|---------------------------------------------|--------------------------------------------|
| 5 mg/kg every 8 weeks  | 10 mg/kg every 8 weeks <a href="#">[9]</a>  | 5 mg/kg every 6 weeks <a href="#">[9]</a>  |
| 5 mg/kg every 6 weeks  | 7.5 mg/kg every 6 weeks <a href="#">[7]</a> | 5 mg/kg every 4 weeks <a href="#">[7]</a>  |
| 10 mg/kg every 8 weeks | 10 mg/kg every 6 weeks <a href="#">[9]</a>  | 10 mg/kg every 4 weeks <a href="#">[7]</a> |

## Experimental Protocols

### Enzyme-Linked Immunosorbent Assay (ELISA) for Infliximab Concentration

This protocol describes a sandwich ELISA for the quantitative determination of free infliximab in serum or plasma.

**Principle:** The assay is based on the sandwich principle where microtiter wells are coated with a reactant for infliximab (e.g., TNF- $\alpha$ ). Infliximab in the sample binds to the coated wells. A horseradish peroxidase (HRP)-conjugated probe that also binds to infliximab is then added. The amount of bound HRP is detected by the addition of a chromogenic substrate (TMB). The color intensity is proportional to the concentration of infliximab.[\[1\]](#)

**Methodology:**

- **Coating:** Coat microtiter plate wells with recombinant human TNF- $\alpha$  and incubate overnight at 4°C.[\[14\]](#)
- **Washing:** Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).[\[14\]](#)
- **Blocking:** Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 2 hours at room temperature.[\[14\]](#)
- **Sample Incubation:** Add standards, controls, and diluted patient samples to the wells and incubate for 80 minutes at 37°C.[\[15\]](#)
- **Washing:** Repeat the washing step.
- **Conjugate Incubation:** Add HRP-conjugated anti-human antibody to the wells and incubate for 50 minutes at 37°C.[\[15\]](#)
- **Washing:** Repeat the washing step.
- **Substrate Incubation:** Add TMB substrate solution and incubate for 20 minutes at 37°C in the dark.[\[15\]](#)
- **Stop Reaction:** Add a stop solution (e.g., 0.5M H<sub>2</sub>SO<sub>4</sub>) to each well.[\[16\]](#)

- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Calculation: Calculate the infliximab concentration in the samples by interpolating from a standard curve.

## Electrochemiluminescence Immunoassay (ECLIA) for Anti-Infliximab Antibodies (ADAs)

This protocol outlines a bridging ECLIA for the detection of ADAs.

**Principle:** This assay employs a bridging format where biotinylated infliximab is used as the capture molecule and ruthenium-labeled infliximab serves as the reporter. In the presence of ADAs, a bridge is formed between the capture and reporter molecules on a streptavidin-coated plate. An electrical stimulus then triggers an electrochemiluminescent reaction from the ruthenium label, and the light emitted is proportional to the amount of ADAs.[17][18]

### Methodology:

- **Sample Preparation:** Dilute patient serum, positive controls, and negative controls in an acid solution (e.g., 300 mM acetic acid) to dissociate immune complexes and incubate at room temperature.[14]
- **Neutralization:** Neutralize the samples with a neutralization buffer.
- **Incubation with Labeled Infliximab:** Add biotinylated infliximab and ruthenium-labeled infliximab to the samples and incubate to allow for the formation of ADA-infliximab complexes.
- **Capture:** Transfer the mixture to a streptavidin-coated microplate and incubate to allow the biotinylated infliximab to bind to the plate.
- **Washing:** Wash the plate to remove unbound reagents.
- **Reading:** Add a read buffer and place the plate in an ECLIA instrument. The instrument applies a voltage to the plate, and the resulting light emission is measured.

- Data Analysis: The results are typically reported as a signal-to-noise ratio or in arbitrary units per milliliter (U/mL) by comparing the sample signal to a cut-off value determined from a negative control population.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Infliximab signaling pathway.



[Click to download full resolution via product page](#)

Caption: Therapeutic drug monitoring workflow.



[Click to download full resolution via product page](#)

Caption: Logical relationships in low infliximab levels.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. assaygenie.com [assaygenie.com]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Approach to Treatment Failure in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. questdiagnostics.com [questdiagnostics.com]
- 5. Frontiers | Drug Tolerant Anti-drug Antibody Assay for Infliximab Treatment in Clinical Practice Identifies Positive Cases Earlier [frontiersin.org]
- 6. A157 THE THRESHOLD FOR INFILIXIMAB TROUGH LEVELS LEADING TO DOSE ESCALATION DIFFERS BETWEEN CROHN'S DISEASE AND ULCERATIVE COLITIS -

PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment Targets Should Influence Choice of Infliximab Dose Intensification Strategy in Inflammatory Bowel Disease: A Pharmacokinetic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose Escalation Patterns of Advanced Therapies in Crohn's Disease and Ulcerative Colitis: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bswtogether.org.uk [bswtogether.org.uk]
- 10. Measurement of Infliximab and Anti-Infliximab Antibody Levels Can Help Distinguish Maintenance Versus Loss of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 12. droracle.ai [droracle.ai]
- 13. academic.oup.com [academic.oup.com]
- 14. Development and validation of enzyme-linked immunosorbent assays for the measurement of infliximab and anti-drug antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elkbiotech.com [elkbiotech.com]
- 16. apdiagroup.com [apdiagroup.com]
- 17. Development and laboratory validation of an electrochemiluminescence ELISA technique for measuring infliximab concentrations and anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- To cite this document: BenchChem. [Technical Support Center: Infliximab Therapeutic Drug Monitoring]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251215#how-to-interpret-and-act-on-low-infliximab-trough-concentrations]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)